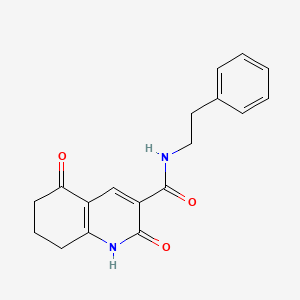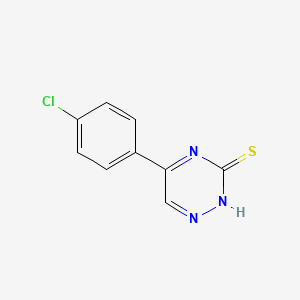![molecular formula C18H20ClIN2O2 B6043116 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol](/img/structure/B6043116.png)
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol is a complex organic compound that features a piperazine ring, a chlorophenyl group, an iodine atom, and a methoxyphenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 3-chlorophenylpiperazine.
Introduction of the Iodine Atom: The next step is the iodination of 2-hydroxy-6-methoxyphenol using iodine and a suitable oxidizing agent such as sodium iodate.
Coupling Reaction: Finally, the iodinated phenol is coupled with the piperazine derivative using a suitable coupling agent like formaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols or piperazines.
Aplicaciones Científicas De Investigación
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antipsychotic, antidepressant, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for pharmaceutical development.
Mecanismo De Acción
The mechanism of action of 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol involves its interaction with various molecular targets:
Receptor Binding: The compound may bind to serotonin and dopamine receptors, modulating neurotransmitter activity.
Signal Transduction: It can influence intracellular signaling pathways, leading to changes in cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol
- 4-[[4-(3-bromophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol
Uniqueness
The presence of the 3-chlorophenyl group and the specific substitution pattern on the phenol ring make 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol unique. These structural features contribute to its distinct biological activity and potential therapeutic applications.
Propiedades
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-iodo-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClIN2O2/c1-24-17-10-13(9-16(20)18(17)23)12-21-5-7-22(8-6-21)15-4-2-3-14(19)11-15/h2-4,9-11,23H,5-8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCNLAHPFNWCBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6043035.png)
![2,6-dichloro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B6043039.png)
![[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6043047.png)

![1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6043077.png)
![[1-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]-thiophen-2-ylmethanol](/img/structure/B6043082.png)

![1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride](/img/structure/B6043085.png)
![3-(4-fluorophenyl)-5-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6043093.png)
![methyl 6-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carbonyl]pyridine-3-carboxylate](/img/structure/B6043097.png)
![1-(1-{[6-(4-hydroxyphenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B6043099.png)
![N-2-biphenylyl-2-[(4-{[(4-methylphenyl)thio]methyl}-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6043111.png)

![2-[(3-chloro-4-methylphenyl)amino]-5-(4-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6043137.png)
